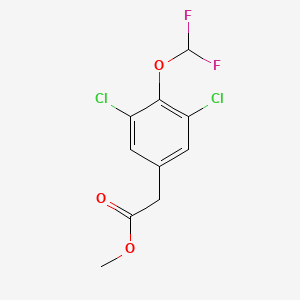

Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate

Beschreibung

Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate is a methyl ester derivative featuring a phenylacetate backbone substituted with chlorine atoms at the 3- and 5-positions and a difluoromethoxy group at the 4-position. These compounds are critical intermediates in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs), due to their stability and reactivity. The positional isomerism (2- vs. 4-substituents) significantly influences their chemical behavior, as discussed below.

Eigenschaften

IUPAC Name |

methyl 2-[3,5-dichloro-4-(difluoromethoxy)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2F2O3/c1-16-8(15)4-5-2-6(11)9(7(12)3-5)17-10(13)14/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYUZNFMXXFKNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C(=C1)Cl)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate typically involves the esterification of 3,5-dichloro-4-(difluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate can undergo several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to catalyze the hydrolysis reaction.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as sodium borohydride are used for these transformations.

Major Products Formed

Substitution Reactions: Products include substituted phenylacetates with various functional groups replacing the chlorine atoms.

Hydrolysis: The major products are 3,5-dichloro-4-(difluoromethoxy)benzoic acid and methanol.

Oxidation and Reduction: Products include quinones and hydroquinones, respectively.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating derivatives with varied functional groups.

Biology

- Biological Activity : Preliminary studies suggest that methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate may exhibit biological activities such as antimicrobial and anti-inflammatory effects. Research indicates that similar compounds can modulate inflammatory pathways and inhibit enzymes involved in metabolic processes.

Medicine

- Pharmaceutical Development : The compound is explored as a potential building block for new pharmaceuticals. Its unique chemical properties may enhance the pharmacokinetic profiles of drug candidates, making it a focus for drug development research.

Industry

- Agrochemicals and Specialty Chemicals : Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate is utilized in the production of agrochemicals due to its efficacy as a herbicide or pesticide precursor.

Case Study 1: Antimicrobial Activity

Research conducted on structurally similar compounds has shown promising antimicrobial activity. For instance, studies indicate that compounds containing dichloro and difluoromethoxy groups can disrupt bacterial cell membranes or interfere with essential metabolic pathways necessary for bacterial survival.

Case Study 2: Anti-inflammatory Effects

In another study focused on enzyme inhibition, compounds similar to methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate were found to inhibit phospholipases and cyclooxygenases. This inhibition could lead to reduced synthesis of inflammatory mediators, suggesting potential therapeutic applications for inflammatory diseases.

Wirkmechanismus

The mechanism of action of Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate involves its interaction with specific molecular targets and pathways within biological systems. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes and physiological responses. For example, it may act as an inhibitor of phosphodiesterases, which are enzymes involved in the regulation of cyclic nucleotide levels within cells. By inhibiting these enzymes, the compound can modulate signaling pathways and exert therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 2- vs. 4-Substituents

The position of the difluoromethoxy group (2- or 4-) on the phenyl ring alters steric and electronic properties:

- Molecular weight: 285.07 g/mol; purity ≥98% (industrial-grade synthesis) .

- Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate (hypothetical):

- The 4-position may enhance resonance stabilization of the aryl group, increasing thermal stability.

- Expected molecular formula: C₁₀H₈Cl₂F₂O₃ (same as the 2-isomer), but distinct spectroscopic profiles (e.g., NMR, IR) due to substituent arrangement.

Ester Group Variation: Methyl vs. Ethyl

Replacing the methyl ester with an ethyl group impacts lipophilicity and metabolic pathways:

- Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate (CAS: 1807178-53-5, C₁₁H₁₀Cl₂F₂O₃):

Chlorine and Difluoromethoxy Substituents

Chlorine atoms and difluoromethoxy groups are common in agrochemicals and pharmaceuticals for their electron-withdrawing effects and metabolic stability:

- 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole (CAS-related compound):

Data Table: Key Properties of Comparable Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Purity |

|---|---|---|---|---|---|

| Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate | 1804885-18-4 | C₁₀H₈Cl₂F₂O₃ | 285.07 | 2-(difluoromethoxy) | ≥98% |

| Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate | 1807178-53-5 | C₁₁H₁₀Cl₂F₂O₃ | 309.10 | 2-(difluoromethoxy) | N/A |

| Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate (hypothetical) | — | C₁₀H₈Cl₂F₂O₃ | 285.07 | 4-(difluoromethoxy) | — |

Research Findings and Implications

Synthetic Routes: Analogs like Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate are synthesized via esterification and halogenation, similar to methods described for 4-(benzyloxy)-3-phenethoxyphenol (e.g., dichloromethane solvent, meta-chloroperoxybenzoic acid oxidizer) . Difluoromethoxy introduction often involves nucleophilic substitution with difluoromethylating agents .

Stability and Reactivity :

- Difluoromethoxy groups at the 4-position may confer greater oxidative stability than 2-position analogs, as seen in benzimidazole derivatives .

- Ethyl esters exhibit prolonged half-lives in physiological environments compared to methyl esters, critical for sustained-release formulations .

Industrial Applications :

Biologische Aktivität

Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antiproliferative, antibacterial, and antifungal activities, as well as its structure-activity relationships (SAR) based on existing literature.

Chemical Structure and Properties

The chemical structure of methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate can be described as follows:

- Molecular Formula : C₉H₈Cl₂F₂O₃

- Molecular Weight : 267.06 g/mol

- Functional Groups : The presence of dichloro and difluoromethoxy groups contributes to its biological activity.

Antiproliferative Activity

Research indicates that compounds similar to methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate exhibit significant antiproliferative effects against various cancer cell lines. For instance, Mannich bases, which share structural characteristics with this compound, have shown potent cytotoxicity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells. Specifically, some derivatives demonstrated IC₅₀ values lower than 2 μg/mL against the MCF-7 breast cancer cell line, indicating strong anticancer potential .

Antibacterial Activity

The antibacterial properties of methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate have been explored through studies on structurally related compounds. These investigations reveal that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar substituents have shown minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Enterobacter cloacae | 0.004 | 0.008 |

| Staphylococcus aureus | 0.015 | 0.030 |

| Escherichia coli | 0.015 | 0.030 |

Antifungal Activity

In addition to antibacterial effects, the compound has been noted for its antifungal activity. Similar derivatives have shown effectiveness against various fungal pathogens, with MIC values indicating potent antifungal properties . The best-performing compounds in studies exhibited MICs as low as 0.004 mg/mL against sensitive fungi.

Structure-Activity Relationship (SAR)

The biological activity of methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate can be partially attributed to its structural features:

- Halogen Substitution : The presence of chlorine and fluorine atoms enhances lipophilicity and may improve interaction with biological targets.

- Functional Groups : The ester functional group is known to influence the reactivity and binding affinity of the compound to target enzymes or receptors.

Case Studies

Several case studies have highlighted the potential of similar compounds in therapeutic applications:

- Anticancer Studies : A study demonstrated that Mannich bases derived from acetophenones exhibited significant cytotoxicity against hepatocellular carcinoma cells, suggesting that modifications in the phenyl ring can enhance activity .

- Combination Therapies : Research has shown that combining pyrazole derivatives with established chemotherapeutics like doxorubicin can lead to synergistic effects in breast cancer models, emphasizing the need for further exploration of combination therapies involving methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.